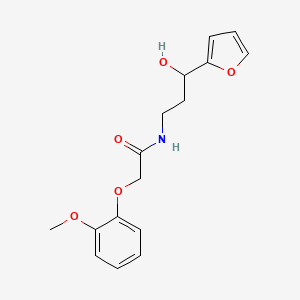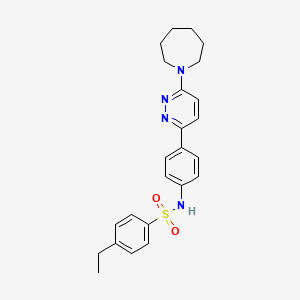
2,6-difluoro-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis, while the pyrimidine ring could participate in reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
KCNQ2/Q3 Potassium Channel Openers in Epilepsy Treatment
Research has identified a series of N-pyridyl and pyrimidine benzamides as effective KCNQ2/Q3 potassium channel openers, showing promise in animal models for epilepsy and pain management. A notable compound, ICA-027243, demonstrated selectivity for KCNQ2/Q3 channels with an EC50 of 0.38 μM and exhibited efficacy in various rodent models of epilepsy and pain. However, its development was halted due to unacceptable toxicities upon repeated dosing. Subsequent modifications led to the synthesis of a pyrimidine derivative, ICA-069673, which progressed to phase 1 clinical studies, showcasing the potential of this chemical class in epilepsy treatment (Amato et al., 2011).
Histone Deacetylase Inhibition for Cancer Therapy
Another application involves N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a small molecule inhibitor of histone deacetylase (HDAC). This compound selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, induced histone acetylation, p21 (cip/waf1) protein expression, cell cycle arrest, and apoptosis. MGCD0103's oral bioavailability and significant in vivo antitumor activity highlight its potential as an anticancer drug, having advanced into clinical trials (Zhou et al., 2008).
Antineoplastic Tyrosine Kinase Inhibition in Chronic Myelogenous Leukemia
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). A study aimed to identify flumatinib's metabolites in CML patients revealed the parent drug as the main form in human plasma, urine, and feces, with metabolites resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study's insights into flumatinib's metabolism may inform its therapeutic application and safety profile (Gong et al., 2010).
PET Imaging for B-Raf(V600E) in Cancers
The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET imaging agent for B-Raf(V600E) in cancers represents another innovative application. This compound was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, demonstrating the utility of difluoro-N-substituted benzamides in developing diagnostic tools for cancer research (Wang et al., 2013).
Mécanisme D'action
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it would be interesting to explore its potential biological activities and therapeutic applications .
Propriétés
IUPAC Name |
2,6-difluoro-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11-9-12(22-17(21-11)23-7-2-3-8-23)10-20-16(24)15-13(18)5-4-6-14(15)19/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWMDYRFGPTXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)
![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)

![2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide](/img/structure/B2836106.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2836110.png)


![3-Methyl-5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2836114.png)
